molecular formula C19H19N3O B2952579 4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 578734-11-9

4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B2952579
CAS No.: 578734-11-9
M. Wt: 305.381
InChI Key: PSJKMXCXGCNAGI-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound characterized by its benzimidazole and pyrrolidinone functional groups

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its interaction with biological macromolecules makes it a candidate for drug discovery.

Medicine: Research has explored its use in treating various diseases, including infections and cancer. Its pharmacological profile is being investigated for potential therapeutic applications.

Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of F3141-0123 is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .

Mode of Action

F3141-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . The proposed mechanism of action of F3141-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage . This ultimately leads to cell death via mitotic catastrophe .

Biochemical Pathways

In cancer cells, DNA damage response (DDR) pathways are often upregulated due to genomic instability . WEE1 is a key regulator of the G2/M and S-phase checkpoints where it leads to cell cycle arrest allowing DNA damage repair . Inhibition of WEE1 reduces the phosphorylation of CDC2 (CDK1) permitting cells to proceed through the cell cycle with an accumulation of DNA damage leading to mitotic catastrophe and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of F3141-0123 are currently under investigation . It is known that F3141-0123 is orally bioavailable , but further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of F3141-0123’s action is cell death via mitotic catastrophe . By promoting entry into uncontrolled mitosis for cells with accumulated DNA damage, F3141-0123 causes cells to die .

Action Environment

The action of F3141-0123 can be influenced by various environmental factors. For instance, the presence of the blood-brain barrier can prevent most therapeutics from reaching tumors at efficacious concentrations . F3141-0123 has been shown to effectively penetrate the brain and demonstrate anti-tumor activity in preclinical models of glioblastoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the benzimidazole core One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

  • Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring are known for their diverse chemical properties and applications.

Uniqueness: 4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dual functionality allows for a wide range of applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-13-7-3-5-9-16(13)22-12-14(11-18(22)23)19-20-15-8-4-6-10-17(15)21(19)2/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJKMXCXGCNAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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